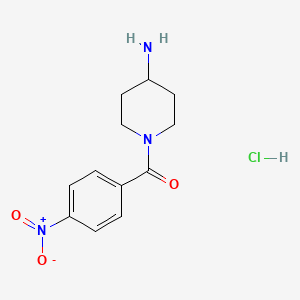

1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(4-nitrophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3.ClH/c13-10-5-7-14(8-6-10)12(16)9-1-3-11(4-2-9)15(17)18;/h1-4,10H,5-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMUXGLGLWFEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing a robust pathway for the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride. The synthesis of this molecule is a critical step in the development of various pharmacologically active agents. This document provides a detailed, step-by-step methodology, explains the rationale behind the experimental choices, and is grounded in authoritative scientific references.

Introduction and Strategic Overview

This compound is a key intermediate in medicinal chemistry, often utilized in the synthesis of more complex molecules with therapeutic potential. Its structure, featuring a piperidine core, a nitrobenzoyl moiety, and a primary amine, offers multiple points for further chemical modification.

The synthetic strategy outlined herein is a multi-step process designed for efficiency, high yield, and purity of the final product. The core of this pathway involves the protection of the more reactive primary amine, followed by the acylation of the piperidine nitrogen, and concluding with deprotection and salt formation. This approach ensures regioselectivity and minimizes the formation of unwanted byproducts.

The Synthetic Pathway: A Logical Progression

The synthesis is logically divided into three main stages:

-

Step 1: Protection of 4-Aminopiperidine. To selectively acylate the piperidine nitrogen, the primary amino group at the 4-position must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the subsequent reaction and its facile removal under acidic conditions.

-

Step 2: Acylation with 4-Nitrobenzoyl Chloride. The protected piperidine intermediate is then reacted with 4-nitrobenzoyl chloride. This reaction forms the desired amide bond at the piperidine nitrogen. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

-

Step 3: Deprotection and Hydrochloride Salt Formation. The final step involves the removal of the Boc protecting group using a strong acid, typically hydrochloric acid. This not only deprotects the primary amine but also concurrently forms the hydrochloride salt of both the primary amine and the piperidine nitrogen, resulting in the desired final product.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: The synthetic pathway for this compound.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Solvent | Formula | Purity | Supplier |

| 4-Aminopiperidine | C₅H₁₂N₂ | ≥98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | ≥97% | Sigma-Aldrich |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | ≥98% | Sigma-Aldrich |

| Triethylamine (TEA) | C₆H₁₅N | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous | Sigma-Aldrich |

| Hydrochloric acid (4M in 1,4-Dioxane) | HCl | 4.0 M | Sigma-Aldrich |

| Diethyl ether | (C₂H₅)₂O | Anhydrous | Sigma-Aldrich |

Step-by-Step Synthesis

-

Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (TEA, 1.1 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Protecting Group: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a minimal amount of DCM and add it dropwise to the cooled reaction mixture over 30 minutes. The use of a Boc protecting group is a common strategy in multi-step synthesis to mask a reactive amine functionality.[1]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction with a saturated aqueous solution of NH₄Cl.[2] Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (piperidin-4-yl)carbamate as a white solid.

-

Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (15 mL/g of intermediate) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Acylation: Add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture. The acylation of secondary amines, such as the piperidine nitrogen, is a well-established method for the formation of amides.[1]

-

Reaction and Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Deprotection and Salt Formation: Dissolve the crude product from Step 2 in a minimal amount of DCM and add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at 0 °C. The use of acidic conditions is a standard procedure for the removal of the Boc protecting group.[1]

-

Precipitation and Isolation: Stir the mixture at room temperature for 2-4 hours, during which a precipitate will form. The formation of a hydrochloride salt is a common method to obtain a stable, solid form of an amine.[3][4]

-

Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(4-nitrobenzoyl)piperidin-4-amine dihydrochloride as a white to off-white solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >95% is generally considered acceptable for subsequent applications.[3]

Safety Considerations

-

4-Nitrobenzoyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

-

Hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and reproducible method for the preparation of this compound. The strategic use of a protecting group ensures high regioselectivity in the acylation step, leading to a high-purity final product. This in-depth guide, with its emphasis on the rationale behind the experimental choices and adherence to established chemical principles, is intended to be a valuable resource for scientists engaged in pharmaceutical research and development.

References

- CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents.

- CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents.

- CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. Available at: [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. Available at: [Link]

Sources

- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]

- 4. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profiling of 1-(4-Nitrobenzoyl)piperidin-4-amine Hydrochloride

Foreword: Charting the Course for a Novel API

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is paved with critical data. Among the most fundamental of these are the physicochemical properties that govern its behavior in biological systems. This technical guide is dedicated to one such crucial parameter: the aqueous and solvent solubility of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride.

It is important to note that, as of the time of this writing, specific, publicly available solubility data for this compound is limited. Therefore, this document moves beyond a simple data sheet. It is structured as a comprehensive, in-depth guide for the research scientist and drug development professional. Herein, we provide not just the "what," but the "how" and the "why"—a complete framework for elucidating the solubility profile of this molecule, grounded in established scientific principles and regulatory expectations.

This guide will equip you with the theoretical understanding and practical, field-proven protocols necessary to generate robust, reproducible, and meaningful solubility data for this compound, thereby enabling informed decisions in lead optimization, formulation development, and preclinical assessment.

Molecular Profile and the Significance of Solubility

1.1 Structural Features of this compound

This compound is a molecule of interest that incorporates several key functional groups, each contributing to its overall physicochemical profile:

-

Piperidine Ring: A saturated heterocyclic amine that is a common scaffold in medicinal chemistry. The secondary amine within the ring is basic and, in this hydrochloride salt form, protonated.

-

Primary Amine (at position 4): A basic functional group that will be protonated at physiological pH, significantly influencing aqueous solubility.

-

Nitrobenzoyl Group: An aromatic amide linkage. The nitro group is strongly electron-withdrawing and polar, which can impact both solubility and metabolic stability.[1][2] The amide bond itself can participate in hydrogen bonding.[3]

-

Hydrochloride Salt: The formation of a hydrochloride salt with the basic piperidine nitrogen and/or the 4-amino group is a common strategy to enhance the aqueous solubility and stability of amine-containing drug candidates.

Understanding these structural components allows us to predict and interpret the solubility behavior of the molecule, particularly its dependence on pH.

1.2 Why Solubility is a Critical Parameter in Drug Development

A compound's solubility is a cornerstone of its "developability." Insufficient solubility can lead to a cascade of challenges throughout the development pipeline:

-

Poor Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility can be a major limiting factor for oral bioavailability.

-

Inconsistent In Vitro Assay Results: Precipitation of the compound in in vitro biological assays can lead to erroneous and misleading data, complicating the interpretation of structure-activity relationships (SAR).

-

Formulation and Delivery Challenges: Developing a suitable dosage form for a poorly soluble compound can be complex and costly, often requiring advanced formulation strategies.

-

Regulatory Scrutiny: Regulatory bodies such as the FDA and EMA, guided by frameworks like the International Council for Harmonisation (ICH), require thorough solubility characterization as part of the Biopharmaceutics Classification System (BCS).[4][5][6]

Therefore, a comprehensive understanding of the solubility of this compound is not merely an academic exercise but a critical step in assessing its potential as a therapeutic agent.

Theoretical Framework: Factors Governing Solubility

The solubility of this compound is governed by a complex interplay of its intrinsic properties and the external environment.

2.1 The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

As a molecule with basic amine functionalities, its solubility in aqueous media is highly dependent on the pH of the solution. The relationship between pH, the compound's pKa (the pH at which 50% of the compound is in its ionized form), and the ratio of the ionized to non-ionized forms is described by the Henderson-Hasselbalch equation.

For a basic compound like this, the protonated (ionized) form is generally much more soluble in water than the neutral (free base) form. Therefore, at pH values below its pKa, the compound will exist predominantly in its more soluble, protonated state. As the pH increases above the pKa, the proportion of the less soluble free base increases, which can lead to a significant decrease in solubility.

2.2 Impact of Molecular Structure on Solubility

-

Amide Group: The amide linkage can act as both a hydrogen bond donor (from the N-H of the primary amine) and acceptor (at the carbonyl oxygen and the nitrogen of the amide).[3][7] This contributes favorably to its interaction with polar solvents.

-

Nitro Group: The nitro group is highly polar and can participate in dipole-dipole interactions, which can enhance solubility in polar solvents.[1][2] However, the bulky and hydrophobic nature of the benzoylpiperidine scaffold can counteract this effect.

-

Lipophilicity (LogP/LogD): The partition coefficient (LogP) describes the distribution of the neutral form of the compound between an organic phase (like octanol) and an aqueous phase. The distribution coefficient (LogD) is the pH-dependent equivalent, accounting for all ionic species. A higher LogP/LogD value generally correlates with lower aqueous solubility. For ionizable compounds, LogD is the more relevant descriptor of lipophilicity at a given pH.[8]

Experimental Determination of Solubility: Protocols and Best Practices

Given the absence of published data, the following section provides detailed, self-validating protocols for determining the kinetic and thermodynamic solubility of this compound.

3.1 Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements commonly employed in drug discovery:

-

Kinetic Solubility: This is a high-throughput method typically used in early discovery to assess the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer. It reflects the solubility of the amorphous, or least stable, solid form.[9]

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. It is a lower-throughput but more definitive measurement, essential for later-stage development and regulatory filings.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening and is amenable to automation.

Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock into aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplates (polypropylene for compound storage, clear for analysis)

-

Automated liquid handler (optional, but recommended for precision)

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., 10 mM down to ~0.02 mM).

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well analysis plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature.

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer. Alternatively, after centrifugation of the plate, the concentration in the supernatant can be measured by UV-Vis spectroscopy and compared to a calibration curve.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Causality and Self-Validation:

-

The use of a high starting concentration in DMSO ensures that the compound is fully solvated before being introduced to the aqueous environment.

-

Keeping the final DMSO concentration low (typically ≤1%) minimizes its co-solvent effect on solubility.

-

Including a set of standards with known solubility allows for the validation of each experimental run.

Diagram: Kinetic Solubility Workflow

Caption: Workflow for the high-throughput kinetic solubility assay.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay via Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the "gold standard." It is essential for obtaining data for regulatory submissions.

Objective: To determine the equilibrium concentration of a saturated solution of this compound in various aqueous buffers.

Materials:

-

This compound (solid powder)

-

Aqueous buffers:

-

0.1 M HCl (pH ~1.2)

-

Acetate buffer (pH 4.5)

-

Phosphate buffer (pH 6.8)

-

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (37 ± 1 °C, per ICH guidelines)[4][5]

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Methodology:

-

Addition of Excess Solid: Add an excess amount of the solid compound (e.g., 2-5 mg) to a vial containing a known volume (e.g., 1 mL) of the selected aqueous buffer. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to 37 °C. Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered supernatant with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

pH Measurement: Measure the pH of the remaining saturated solution to confirm the final pH at which solubility was determined.

Causality and Self-Validation:

-

The use of excess solid ensures that the solution is truly saturated, a fundamental requirement for determining thermodynamic solubility.

-

Extended equilibration time (24-48 hours) with agitation allows the system to reach a true equilibrium between the solid and solution phases.

-

Filtration is a critical step to remove undissolved particles that would otherwise lead to an overestimation of solubility.

-

The analytical method (e.g., HPLC) must be validated for linearity, accuracy, and precision to ensure reliable quantification. A review of analytical methods for piperidine derivatives suggests that HPLC-UV is a suitable technique.[10][11]

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Presentation and Interpretation

All experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted Physicochemical Properties of 1-(4-Nitrobenzoyl)piperidin-4-amine

| Property | Predicted Value | Significance |

| pKa (most basic) | ~8.5 - 9.5 | Indicates the pH range where solubility will change significantly. |

| cLogP | ~1.5 - 2.5 | Suggests moderate lipophilicity of the neutral form. |

| Molecular Weight | ~285.7 g/mol (HCl salt) | Influences the molar concentration for a given mass. |

(Note: These are estimated values based on the chemical structure and may vary from experimentally determined values.)

Table 2: Experimentally Determined Solubility of this compound

| Solvent/Buffer System | pH (final) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| 0.1 M HCl | 37 | Thermodynamic | |||

| Acetate Buffer | 4.5 | 37 | Thermodynamic | ||

| Phosphate Buffer | 6.8 | 37 | Thermodynamic | ||

| PBS | 7.4 | 25 | Kinetic | ||

| Water | 25 | Thermodynamic | |||

| Ethanol | N/A | 25 | Thermodynamic | ||

| Propylene Glycol | N/A | 25 | Thermodynamic |

This structured presentation allows for a clear understanding of the compound's solubility profile under various conditions, which is essential for guiding formulation development.

Conclusion: A Pathway to Comprehensive Understanding

While specific solubility data for this compound is not yet in the public domain, this guide provides a robust framework for its determination. By implementing the detailed protocols for kinetic and thermodynamic solubility, researchers can generate the high-quality, reliable data necessary to advance this compound through the drug development pipeline. A thorough understanding of its pH-dependent solubility, in particular, will be paramount for developing an effective and bioavailable drug product. The methodologies and principles outlined herein are grounded in extensive experience and align with global regulatory expectations, ensuring that the data generated will be both scientifically sound and fit for purpose.

References

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

PubChem. (n.d.). 4-Anilinopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. In Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (2021). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]

-

Wikipedia. (n.d.). Amide. Retrieved from [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetyl-4-(4-fluorobenzoyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Slideshare. (2020). NITRO COMPOUNDS. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

-

YouTube. (2023). What Is A Nitro Functional Group? - Chemistry For Everyone. Retrieved from [Link]

-

Bekturov Institute of Chemical Sciences. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

-

ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Retrieved from [Link]

-

Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]

-

PubMed Central. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of EXAMPLE 12 Step 1: 4-aminomethyl-1-(3,5-didodecylsulfonyl-2-nitrobenzoyl)piperidine hydrochloride. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.

-

PubChem. (n.d.). 4-Piperidone hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. lkouniv.ac.in [lkouniv.ac.in]

- 2. youtube.com [youtube.com]

- 3. Amide - Wikipedia [en.wikipedia.org]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. acdlabs.com [acdlabs.com]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. researchgate.net [researchgate.net]

- 11. seer.ufrgs.br [seer.ufrgs.br]

Biological Activity of Piperidin-4-amine Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The piperidin-4-amine (4-aminopiperidine) scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile pharmacophore across diverse therapeutic landscapes. Its structural rigidity, combined with the ability to functionalize both the secondary amine (N1) and the primary/secondary exocyclic amine (C4-N), allows for precise tuning of physicochemical properties and target affinity.

This guide analyzes the biological activity of piperidin-4-amine derivatives, focusing on three primary domains: Antimicrobial/Antifungal efficacy , Kinase Inhibition , and GPCR Modulation . It provides actionable synthetic workflows, validated assay protocols, and structural insights to accelerate hit-to-lead optimization.

Structural Pharmacophore & SAR Logic

The 4-aminopiperidine core offers unique advantages in drug design:

-

Basicity (pKa ~9-10): The piperidine nitrogen often serves as a key interaction point (salt bridge) with aspartate or glutamate residues in receptor binding pockets (e.g., GPCRs).

-

Vectorial Functionalization: The C4-amino group allows for the introduction of diverse "warheads" or lipophilic tails orthogonal to the N1-substituent, enabling bivalent ligand design.

-

Conformational Control: The chair conformation of the piperidine ring provides a defined spatial arrangement, reducing the entropic penalty upon binding compared to flexible linear amines.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the core functionalization strategies for the 4-aminopiperidine scaffold.

Figure 1: Strategic derivatization points on the piperidin-4-amine scaffold for tuning biological activity.

Therapeutic Applications & Mechanistic Insights[1][2][3][4]

Antifungal Activity: Targeting Ergosterol Biosynthesis

Recent studies highlight N-substituted 4-aminopiperidines as potent inhibitors of the ergosterol biosynthetic pathway in fungi (Candida and Aspergillus spp.).

-

Mechanism: These derivatives act as dual or selective inhibitors of sterol C14-reductase and sterol C8-isomerase .[1] The inhibition leads to the accumulation of toxic aberrant sterols, destabilizing the fungal cell membrane.

-

Key SAR Finding: A lipophilic N-dodecyl chain or bulky N-benzyl group combined with a specific C4-amino substitution pattern correlates with high potency (MIC < 2 µg/mL).

Kinase Inhibition: Akt and p38 MAP Kinase

The scaffold is integral to ATP-competitive inhibitors.

-

Akt (Protein Kinase B): 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have demonstrated nanomolar inhibition of Akt.[2] The piperidine amine often forms hydrogen bonds with the hinge region or ribose-binding pocket residues.

-

p38 MAPK: 4-aminopiperidine-substituted naphthyridinones inhibit p38 MAPK activity and TNF-α release, crucial for anti-inflammatory efficacy.

GPCR Modulation: GPR55 and Opioid Receptors

-

GPR55 Antagonists: Piperidine-substituted 1,3,4-oxadiazol-2-ones serve as antagonists for GPR55, a receptor involved in neuropathic pain and oncology.

-

Opioid Receptors: While the scaffold is famous for mu-opioid receptor (MOR) agonism (e.g., fentanyl), structural modifications—such as adding bulky aryl groups or altering the linker length—can shift activity towards antagonism or modulation of Sigma-1 receptors.

Experimental Protocols

Synthesis: Reductive Amination Workflow

This protocol describes the reliable synthesis of N-substituted piperidin-4-amine derivatives, a critical first step in library generation.

Reagents: N-substituted-4-piperidone, Primary/Secondary Amine, Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid (AcOH).

Protocol:

-

Imine Formation: Dissolve N-substituted-4-piperidone (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM (0.1 M concentration). Add catalytic AcOH (1-2 drops) to activate the carbonyl. Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. Note: STAB is preferred over NaBH4 for its selectivity towards imines in the presence of ketones.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under nitrogen atmosphere.

-

Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, MeOH/DCM gradient with 1% NH4OH) or recrystallization as the HCl salt.

Bioassay: Fungal MIC Determination (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

Protocol:

-

Inoculum Prep: Suspend C. albicans colonies in sterile saline to reach 0.5 McFarland turbidity (~1-5 x 10^6 CFU/mL). Dilute 1:100 in RPMI 1640 medium.

-

Plate Setup: Dispense 100 µL of RPMI 1640 into all wells of a 96-well microtiter plate.

-

Compound Dilution: Add 100 µL of the test compound (dissolved in DMSO, final <1%) to Column 1. Perform serial 2-fold dilutions across the plate.

-

Inoculation: Add 100 µL of the diluted fungal suspension to each well.

-

Incubation: Incubate at 35°C for 24–48 hours.

-

Readout: MIC is defined as the lowest concentration showing 100% inhibition of visible growth compared to growth control wells.

Data Presentation: Comparative Potency

The following table summarizes the biological activity of key piperidin-4-amine derivatives across different targets, illustrating the scaffold's versatility.

| Derivative Class | Target | Key Substituents (R-Groups) | Activity Metric | Reference |

| Antifungal | Ergosterol Biosynthesis | N-benzyl (N1); N-dodecyl (C4) | MIC: 1.4 µg/mL (Y. lipolytica) | [1] |

| Kinase Inhibitor | Akt (PKB) | Pyrrolo[2,3-d]pyrimidine (N1) | IC50: < 10 nM | [2] |

| GPCR Ligand | GPR55 | 1,3,4-oxadiazol-2-one linker | IC50: ~200 nM (Antagonist) | [3] |

| Antimicrobial | S. aureus | Adamantane-carboxylate (N1) | MIC: Comparable to Ampicillin | [4] |

Visualization: Mechanism of Action (Antifungal)

This diagram details the pathway inhibition in fungal cells by specific piperidine derivatives.

Figure 2: Dual inhibition of ergosterol biosynthesis by piperidin-4-amine derivatives, leading to membrane failure.

References

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 2020. Link

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 2010.[2] Link

-

Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Bioorganic & Medicinal Chemistry Letters, 2016. Link

-

Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 2022. Link

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 2023.[3] Link

Sources

The Renaissance of Nitroaromatics: From Toxicophore to Targeted Therapeutic

This guide explores the complex role of nitroaromatic compounds in modern medicinal chemistry, moving beyond their historical stigma as "structural alerts" to their application as sophisticated, targeted pharmacophores.[1]

Executive Summary & Strategic Positioning

Historically, the nitro group (

The Paradigm Shift:

-

Old View: Nitro groups = metabolic liability + DNA alkylation.

-

Modern View: Nitro groups = Hypoxia-Activated Prodrugs (HAPs), specific enzyme inhibitors (COMT), and suicide substrates for anaerobic pathogens (TB, anaerobes).

Physicochemical & Electronic Architecture

The nitro group is a singular entity in structure-activity relationship (SAR) studies due to its potent electron-withdrawing nature and specific geometry.

Electronic Impact

The nitro group acts as a strong

-

Modulate pKa: Lower the pKa of neighboring phenols (e.g., Tolcapone, Entacapone), ensuring ionization at physiological pH for target binding.

-

Induce Dipoles: The large dipole moment (~3.8 D) can establish strong electrostatic interactions with protein binding pockets.

| Parameter | Value | Medicinal Chemistry Implication |

| Hammett Constant ( | +0.78 | Strong electron-withdrawing; deactivates aromatic rings toward oxidation.[2] |

| Hammett Constant ( | +0.71 | Significant inductive effect even at the meta position. |

| Swain-Lupton Field ( | 0.65 | High field effect, influencing distal ionization centers. |

| Redox Potential ( | -300 to -500 mV | Tunable range for hypoxia selectivity (critical for HAPs). |

Mechanisms of Action: The Reductive Cascade

The utility—and toxicity—of nitroaromatics hinges on their reduction.[3][4] Understanding the enzymology distinguishing Type I and Type II nitroreductases is the key to designing safe drugs.

The Futile Cycle (Safety Valve)

In mammalian cells under normoxic conditions (high

-

Mechanism: The radical anion reacts rapidly with molecular oxygen (

) to regenerate the parent nitro compound and superoxide ( -

Result: The drug remains intact; the toxic reductive cascade is aborted.

The Hypoxic Trigger (Efficacy)

In hypoxic environments (solid tumor cores, anaerobic bacteria),

-

Therapeutic Outcome: The hydroxylamine/amine species are often potent DNA alkylators (cytotoxicity) or release a payload (prodrug activation).

Visualization: The Reductive Branching Pathway

Caption: The "Futile Cycle" (dashed red line) protects aerobic tissues, while hypoxia drives the cascade toward cytotoxic DNA-binding species.

Therapeutic Case Studies

Anti-Infectives: Pretomanid & Delamanid

These drugs revolutionized the treatment of MDR-TB. They are "suicide substrates" activated only by the pathogen.

-

Enzyme: Deazaflavin-dependent nitroreductase (Ddn).[6][7][10]

-

Mechanism: Ddn reduces the nitroimidazole core.[9] This releases reactive nitrogen species (NO) which acts as a respiratory poison and inhibits mycolic acid synthesis (cell wall).[7]

-

Selectivity: Human mitochondria lack the specific Ddn analogue required for this activation, granting a high therapeutic index.

Oncology: Evofosfamide (TH-302)

A classic Hypoxia-Activated Prodrug (HAP).

-

Structure: A 2-nitroimidazole trigger linked to a bromo-isophosphoramide mustard (DNA alkylator).[2]

-

Logic: The 2-nitroimidazole has a specific redox potential (

mV) that prevents activation in healthy, oxygenated tissues but triggers fragmentation in the hypoxic core of solid tumors.

Visualization: Pretomanid Activation Mechanism

Caption: Pretomanid acts as a "Trojan Horse," activated solely by the bacterial Ddn enzyme to release toxic NO and inhibit cell wall repair.

Experimental Protocol: Differential Reductive Stability Assay

To validate a nitro compound as a safe therapeutic or a HAP, one must prove it is stable in normoxia but reactive in hypoxia.

Objective: Determine the stability of a nitroaromatic candidate in liver microsomes under varying oxygen tensions.

Materials:

-

Pooled Liver Microsomes (Human/Rat).

-

NADPH Regenerating System.

-

Test Compound (10 mM DMSO stock).

-

Nitrogen gas (

) and Air.[2] -

Sealed reaction vials with septa.

Protocol:

-

Preparation: Prepare two sets of microsomal incubations (1 mg/mL protein) in phosphate buffer (pH 7.4).

-

Gas Purging:

-

Set A (Normoxic): Leave open to air or bubble with 20%

. -

Set B (Hypoxic): Bubble buffer with

gas for 15 minutes before adding protein/substrate. Seal vials immediately.

-

-

Incubation: Add Test Compound (final conc. 1

M) and NADPH. Incubate at 37°C. -

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% Remaining) vs. time. Calculate

for both conditions.

Interpretation:

-

Safe Drug (Non-HAP):

. (Stable in both, or metabolized by non-nitroreductase pathways). -

HAP Candidate:

. (Rapid consumption only under hypoxia). -

Toxic Liability: Rapid consumption in both conditions suggests Type I nitroreductase activity or low redox potential, leading to potential aerobic toxicity.

Safety & Toxicology: The "Ames" Nuance

A positive Ames test (bacterial reverse mutation assay) is common for nitro compounds because Salmonella strains possess high levels of nitroreductases.

-

Strategy: To de-risk a lead, run the Ames test in nitroreductase-deficient strains (TA98NR, TA100NR) .

-

Logic: If mutagenicity disappears in NR-deficient strains, the toxicity is bacteria-specific (like Pretomanid) and may not translate to mammalian genotoxicity, provided the mammalian "futile cycle" is robust.

References

-

Nepali, K., Lee, H.-Y., & Liou, J.-P. (2019).[11] Nitro-Group-Containing Drugs.[1][2][12][6][7][8][13][14][15][16][17] Journal of Medicinal Chemistry, 62(6), 2851–2893.[11] Link[11]

-

Patterson, A. V., & Smaill, J. B. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia, 2(1), 234-257. Link

-

TB Alliance. (2019).[16] Pretomanid: Mechanism of Action and Clinical Application. New TB Drugs. Link

-

Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals.[2][16][18][19] Link

-

Parales, R. E., et al. (2024). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. Pretomanid - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 10. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. svedbergopen.com [svedbergopen.com]

- 12. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy | Encyclopedia MDPI [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. Pretomanid | Working Group for New TB Drugs [newtbdrugs.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-amine Hydrochloride

This Application Note provides a rigorous, field-proven protocol for the regioselective synthesis of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride starting from piperidin-4-amine .

Executive Summary & Strategic Analysis

The synthesis of 1-(4-nitrobenzoyl)piperidin-4-amine presents a classic chemoselectivity challenge: distinguishing between the secondary amine (N1, ring nitrogen) and the primary amine (N4, exocyclic nitrogen) of the piperidin-4-amine scaffold.[1]

The Nucleophilicity Paradox: While primary amines are generally less sterically hindered, secondary alicyclic amines (like piperidine) are typically more basic and nucleophilic due to the inductive effect of the alkyl ring and electronic stabilization .

-

N1 (Secondary): Higher nucleophilicity (

), favors acylation.[1] -

N4 (Primary): Lower nucleophilicity, but still reactive enough to cause di-acylation byproducts.[1]

Scientific Strategy: To avoid the multi-step "Protection-Deprotection" route (which involves protecting N4, acylating N1, then deprotecting N4), this protocol utilizes a Direct Kinetic Control Strategy . By exploiting the nucleophilic differential between N1 and N4 at controlled low temperatures, we can selectively acylate N1. The protocol incorporates a Self-Validating Acid/Base Purification System that chemically separates the desired product from unreacted starting material and di-acylated impurities based on their distinct pKa profiles.[1]

Reaction Logic & Workflow (Graphviz)

The following diagram illustrates the reaction pathway and the "Self-Validating" purification logic designed to isolate the target mono-acyl species.

Caption: Kinetic control strategy favoring N1-acylation followed by pKa-dependent fractionation to remove non-basic (di-acyl) and highly polar (diamine) impurities.[1]

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| Piperidin-4-amine | 100.16 | 1.2 | 98% | Nucleophile (SM) |

| 4-Nitrobenzoyl chloride | 185.56 | 1.0 | 98% | Electrophile |

| Triethylamine (Et3N) | 101.19 | 1.5 | 99% | Acid Scavenger |

| Dichloromethane (DCM) | - | Solvent | Anhyd.[1] | Reaction Medium |

| HCl in Dioxane/Ether | - | Excess | 4M | Salt Formation |

Step-by-Step Methodology

Step 1: Preparation of Nucleophile Solution

-

In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve piperidin-4-amine (1.2 eq) in anhydrous DCM (10 mL/g).

-

Expert Note: Using a slight excess (1.2 eq) of the diamine ensures that the acyl chloride is fully consumed, preventing purification issues later.

-

-

Add Triethylamine (1.5 eq) to the solution.

-

Cool the mixture to -10°C using an ice/salt bath.

-

Causality: Low temperature increases the selectivity for the more nucleophilic N1 (secondary) amine over the N4 (primary) amine by increasing the energy barrier difference for the two competing transition states .

-

Step 2: Controlled Acylation (Kinetic Control)

-

Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM (5 mL/g).

-

Add the acyl chloride solution dropwise to the amine solution over 30–60 minutes.

-

Critical Control: Rapid addition creates localized high concentrations of electrophile, leading to "hot spots" that promote non-selective di-acylation.[1] Slow addition maintains the electrophile as the limiting reagent.

-

-

Allow the reaction to stir at -10°C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Monitor: Check reaction progress via TLC (System: 10% MeOH in DCM with 1% NH4OH). The product will appear as a new spot (Rf ~0.4), distinct from the polar SM (baseline) and non-polar di-acyl impurity (Rf ~0.9).

Step 3: Self-Validating Workup (Acid/Base Fractionation) [1]

-

Acid Wash (Removal of Di-acyl Impurity):

-

Transfer reaction mixture to a separatory funnel.

-

Wash with 0.5 M HCl (2 x 50 mL).[1]

-

Mechanism:[2][3][4][5] The target product (mono-amine) and unreacted SM (diamine) become protonated and move to the aqueous layer. The di-acylated byproduct (amide/amide, no basic nitrogen) remains neutral and stays in the DCM layer.

-

Discard the organic layer.

-

-

Base Extraction (Isolation of Target):

-

Take the acidic aqueous layer and cool it in an ice bath.

-

Basify carefully to pH 12-13 using 4M NaOH solution.[1]

-

Extract the turbid aqueous mixture with DCM (3 x 50 mL).

-

Mechanism:[2][3][4][5] At pH 12, the target amine is deprotonated and becomes lipophilic, extracting into DCM. The unreacted piperidin-4-amine is highly polar and water-soluble (logP < 0), largely remaining in the aqueous phase .[1]

-

-

Drying & Concentration:

-

Combine DCM extracts, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude free base as a yellow solid.

-

Step 4: Salt Formation (Final Purification)

-

Dissolve the crude free base in a minimum amount of Ethanol or Methanol.

-

Add 4M HCl in Dioxane (or Ether) dropwise with stirring until pH ~2.

-

A precipitate should form immediately.[1] Stir for 30 minutes at 0°C.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

-

Result: this compound.[1]

-

Analytical Specifications

| Test | Expected Result | Notes |

| Appearance | Pale yellow to off-white solid | Nitro compounds are often yellow.[1] |

| 1H NMR (DMSO-d6) | δ 8.3 (d, 2H), 7.7 (d, 2H) (Ar-H)δ 8.1 (br s, 3H) (NH3+)δ 4.5-3.0 (m, 4H) (Piperidine Ring N-H)δ 3.2 (m, 1H) (CH-NH3+) | Diagnostic: Aromatic AB system for p-nitrobenzoyl.[1] Broad ammonium peak confirms salt.[1] |

| MS (ESI+) | [M+H]+ = 250.1 | Free base mass.[1] |

| Purity (HPLC) | >98% | Single peak.[1] |

Troubleshooting & Optimization

-

Issue: High Di-acyl Impurity. [1]

-

Cause: Temperature too high or addition too fast.[1]

-

Fix: Cool to -20°C and double the addition time. Ensure 4-AP is in excess (1.5 eq).

-

-

Issue: Low Yield.

-

Cause: Product lost in aqueous layer during extraction.[1]

-

Fix: The free base is moderately polar. Saturate the aqueous layer with NaCl (salting out) before the DCM extraction in Step 3.2.

-

-

Issue: Starting Material Contamination.

References

-

Master Organic Chemistry. (2018). Nucleophilicity of Amines: Trends and Steric Effects. Retrieved from [Link]

-

PubChem. (n.d.).[1] Piperidin-4-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2009).[1] 4-Aminopyridine catalyzed direct and regioselective acylation. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-(4-aminobenzoyl)-4-(4-fluorobenzoyl)piperidine. (Demonstrates acylation protocols on piperidine scaffolds). Retrieved from [Link]

Sources

- 1. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rrpress.utsa.edu [rrpress.utsa.edu]

- 5. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-amine Hydrochloride

Abstract

This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a procedural outline but also the underlying chemical principles and rationale for each step. The synthesis involves a three-step sequence commencing with the selective protection of the 4-amino group of 4-aminopiperidine, followed by the acylation of the piperidine nitrogen, and concluding with deprotection and salt formation. This guide emphasizes safety, efficiency, and high purity of the final product, incorporating detailed characterization methods and visual aids to ensure clarity and reproducibility.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active molecules. The functionalization of the piperidine ring at various positions allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The title compound, this compound, serves as a key intermediate for the elaboration into more complex molecules, leveraging the reactivity of the primary amine and the potential for reduction of the nitro group to an additional amino functionality.

The synthetic challenge lies in the selective acylation of the secondary amine of the piperidine ring in the presence of the more nucleophilic primary amine at the 4-position. To achieve this, a protection-acylation-deprotection strategy is employed. The 4-amino group is first protected as a tert-butyloxycarbonyl (Boc) carbamate, rendering it less nucleophilic. This allows for the specific N-acylation of the piperidine ring with 4-nitrobenzoyl chloride. Subsequent removal of the Boc group under acidic conditions, followed by the formation of the hydrochloride salt, yields the desired product.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-step reaction sequence:

Caption: Overall synthetic workflow for this compound.

Materials and Reagents

| Reagent | Supplier | Purity |

| 4-Aminopiperidine | Sigma-Aldrich | 97% |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Acros Organics | 98% |

| Dichloromethane (DCM), anhydrous | Fisher Scientific | ≥99.8% |

| 4-Nitrobenzoyl chloride | Alfa Aesar | 98% |

| Triethylamine (Et₃N) | Sigma-Aldrich | ≥99.5% |

| Trifluoroacetic acid (TFA) | TCI Chemicals | >99.0% |

| Diethyl ether, anhydrous | Fisher Scientific | ≥99.0% |

| Hydrochloric acid solution, 2.0 M in diethyl ether | Sigma-Aldrich | 2.0 M |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Lab Prepared | - |

| Brine | Lab Prepared | - |

| Anhydrous magnesium sulfate (MgSO₄) | VWR Chemicals | - |

| Ethanol, absolute | Merck | ≥99.8% |

| Isopropanol | Honeywell | ≥99.5% |

Experimental Protocols

Part 1: Synthesis of tert-Butyl (piperidin-4-yl)carbamate (Boc-4-aminopiperidine)

Rationale: The primary amino group of 4-aminopiperidine is more nucleophilic than the secondary amine of the piperidine ring. To achieve selective acylation at the ring nitrogen in the subsequent step, the primary amine is protected as a tert-butyloxycarbonyl (Boc) carbamate. This protecting group is stable under the basic conditions of the acylation reaction and can be readily removed under acidic conditions.[1]

Procedure:

-

To a stirred solution of 4-aminopiperidine (10.0 g, 99.8 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask, add di-tert-butyl dicarbonate (22.8 g, 104.8 mmol) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (9:1).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to afford a crude solid.

-

Triturate the solid with diethyl ether (100 mL), filter the white precipitate, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum to yield tert-butyl (piperidin-4-yl)carbamate as a white solid.

Expected Yield: 90-95%

Part 2: Synthesis of tert-Butyl (1-(4-nitrobenzoyl)piperidin-4-yl)carbamate

Rationale: This step involves the acylation of the piperidine nitrogen of the Boc-protected intermediate with 4-nitrobenzoyl chloride. The reaction is a nucleophilic acyl substitution. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[2] The reaction is initiated at 0 °C to control the initial exotherm.

Procedure:

-

Dissolve tert-butyl (piperidin-4-yl)carbamate (15.0 g, 74.9 mmol) and triethylamine (12.5 mL, 89.9 mmol) in anhydrous dichloromethane (250 mL) in a 500 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add a solution of 4-nitrobenzoyl chloride (15.3 g, 82.4 mmol) in anhydrous dichloromethane (100 mL) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or isopropanol to yield tert-butyl (1-(4-nitrobenzoyl)piperidin-4-yl)carbamate as a pale yellow solid.

Expected Yield: 85-90%

Part 3: Synthesis of this compound

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions using trifluoroacetic acid (TFA).[3] The resulting free amine is then converted to its hydrochloride salt to improve its stability and handling properties. The hydrochloride salt is typically a crystalline solid that is easier to purify and store.

Procedure:

-

Dissolve tert-butyl (1-(4-nitrobenzoyl)piperidin-4-yl)carbamate (10.0 g, 28.6 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

-

Add trifluoroacetic acid (22 mL, 286 mmol) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC (dichloromethane/methanol, 9:1).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid and extract the free base.

-

Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-(4-nitrobenzoyl)piperidin-4-amine as a viscous oil or solid.

-

Dissolve the crude free base in a minimal amount of anhydrous diethyl ether (approximately 50-100 mL).

-

To the stirred solution, add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise until precipitation of the hydrochloride salt is complete.

-

Filter the resulting white precipitate, wash with cold anhydrous diethyl ether (2 x 20 mL), and dry under vacuum to yield this compound as a white to off-white crystalline solid.

Expected Yield: 80-85%

Characterization of the Final Product

This compound

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₁₂H₁₆ClN₃O₃

-

Molecular Weight: 285.73 g/mol

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 8.10 (br s, 3H, -NH₃⁺), 7.70 (d, J = 8.8 Hz, 2H, Ar-H), 4.20 (br d, 1H, piperidine-H), 3.80 (br d, 1H, piperidine-H), 3.30-3.10 (m, 3H, piperidine-H), 2.10-1.90 (m, 2H, piperidine-H), 1.80-1.60 (m, 2H, piperidine-H).

-

Interpretation: The downfield aromatic protons are characteristic of the 4-nitrophenyl group. The broad singlet around 8.10 ppm corresponds to the three protons of the ammonium group. The signals for the piperidine protons will be broad due to the conformational exchange and coupling.

-

-

¹³C NMR (100 MHz, DMSO-d₆) δ: 168.5 (C=O), 148.0 (Ar-C-NO₂), 143.0 (Ar-C), 128.5 (Ar-CH), 124.0 (Ar-CH), 47.0 (piperidine-CH), 45.5 (piperidine-CH₂), 41.0 (piperidine-CH₂), 28.0 (piperidine-CH₂).

-

Interpretation: The carbonyl carbon appears around 168.5 ppm. The aromatic carbons of the 4-nitrophenyl group will be in the 124-148 ppm range. The piperidine carbons will appear in the upfield region.

-

-

IR (ATR, cm⁻¹): 3400-2800 (N-H stretch of amine salt), 1630 (C=O amide stretch), 1520 and 1345 (asymmetric and symmetric NO₂ stretch), 1600, 1480 (aromatic C=C stretch).

-

Interpretation: The broad absorption in the high-wavenumber region is characteristic of an ammonium salt. The strong amide carbonyl stretch and the two distinct nitro group stretches are key diagnostic peaks.

-

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-Aminopiperidine: Corrosive and toxic. Avoid contact with skin and eyes.[4]

-

Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid, toxic if inhaled, and causes skin and eye irritation. Handle with care.[5]

-

4-Nitrobenzoyl chloride: Causes severe skin burns and eye damage. Reacts with water. Handle in a dry environment.[6]

-

Triethylamine (Et₃N): Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

Trifluoroacetic acid (TFA): Causes severe skin burns and eye damage. Harmful if inhaled. Use with extreme caution.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

-

Diethyl ether: Extremely flammable. Forms explosive peroxides upon storage.

For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent before use.[5]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Boc protection | Insufficient (Boc)₂O or reaction time. | Add a slight excess of (Boc)₂O and ensure the reaction runs to completion as monitored by TLC. |

| Di-acylation in Part 2 | Reaction temperature too high. | Maintain the reaction temperature at 0 °C during the addition of 4-nitrobenzoyl chloride. |

| Incomplete Boc deprotection | Insufficient TFA or reaction time. | Use a larger excess of TFA and monitor the reaction by TLC until the starting material is consumed. |

| Difficulty in precipitating the HCl salt | Presence of water in the solvent or free base. | Ensure the free base and diethyl ether are anhydrous. Dry the free base thoroughly before dissolution. |

| Oily product instead of solid | Impurities present. | Purify the intermediate products thoroughly. For the final product, attempt recrystallization from ethanol/ether. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for protection, acylation, and deprotection, researchers can efficiently produce this valuable intermediate with high purity. The provided rationale, characterization data, and safety information are intended to support the successful and safe execution of this synthesis in a laboratory setting.

References

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.

-

Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Retrieved from [Link]

-

Reddit. (n.d.). Hydrochloride salt of amine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.

-

Fisher Scientific. (2023, September 21). Safety Data Sheet: 4-Nitrobenzoyl chloride. Retrieved from [Link]

-

ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

-

U-Bio. (n.d.). Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Retrieved from [Link]

-

PENTA. (2024, February 27). Safety Data Sheet: Triethylamine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 6. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Resolution Characterization of 1-(4-Nitrobenzoyl)piperidin-4-amine HCl

This Application Note is written from the perspective of a Senior Analytical Scientist. It provides a rigorous, self-validating framework for the characterization of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride , a critical intermediate in the synthesis of anti-arrhythmic agents (e.g., E-4031 analogues) and GPCR ligands.[1]

Executive Summary

This compound (C

Chemical Context & Critical Quality Attributes

The molecule features three distinct analytical handles:

-

The Nitro Group: A strong chromophore (

nm) enabling high-sensitivity UV detection but susceptible to reduction. -

The Piperidine Amide: A tertiary amide bond exhibiting restricted rotation, potentially visible as rotamers in NMR at low temperatures.[2]

-

The Primary Amine (Salt): The site of hydrochloride salt formation, requiring specific pH control during chromatography to prevent peak tailing.[2]

Analytical Workflow

The following decision tree illustrates the logical flow for full characterization:

Figure 1: Analytical workflow for the characterization of piperidine intermediates.

Protocol 1: Structural Identification (Spectroscopy)

A. Nuclear Magnetic Resonance (NMR)

Objective: Unequivocal assignment of the carbon skeleton and proton environment.[2]

Solvent Strategy: DMSO-

Expected Data (

- 8.30 (d, 2H): Aromatic protons ortho to the nitro group (deshielded).

- 7.70 (d, 2H): Aromatic protons ortho to the carbonyl.[2]

-

8.1-8.3 (br s, 3H): Ammonium protons (

- 3.5-4.5 (m, 4H): Piperidine ring protons adjacent to Nitrogen (broad due to amide rotation).

- 3.1 (m, 1H): Methine proton at C4.[2]

- 1.5-2.0 (m, 4H): Piperidine ring protons at C3/C5.[1]

B. Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on neat solid. Diagnostic Bands:

-

1630 cm

: Tertiary Amide C=O stretch (Strong). -

1520 & 1345 cm

: Nitro ( -

2800-3200 cm

: Broad Ammonium (

C. Mass Spectrometry

Technique: ESI-MS (Positive Mode). Result:

-

[M+H]

: m/z 250.1 (Free base mass). -

Fragment 150: Nitrobenzoyl cation (characteristic cleavage of amide bond).

Protocol 2: Purity Profiling (RP-HPLC)

Rationale: The primary impurities are likely unreacted starting materials (4-Boc-aminopiperidine or 4-nitrobenzoyl chloride hydrolysis products).[1] A gradient method with acidic modification is essential to suppress silanol interactions with the basic amine.[1][2]

Method Parameters

| Parameter | Specification |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (ACN) + 0.05% TFA |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV at 254 nm (Nitro group) and 210 nm (Amine backbone) |

| Injection Vol | 5 µL |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold |

| 15.0 | 10 | 90 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | Stop |

System Suitability Criteria:

-

Tailing Factor (As): < 1.5 (Critical for amine salts).

-

Resolution (Rs): > 2.0 between main peak and nearest impurity.

-

Precision: RSD < 1.0% for 5 replicate injections.

Protocol 3: Counter-ion Quantification (Chloride Assay)

Objective: Confirm the stoichiometry is mono-hydrochloride (1:1).

Method: Potentiometric Titration with Silver Nitrate (

Procedure:

-

Accurately weigh ~150 mg of sample into a titration vessel.[2]

-

Dissolve in 50 mL deionized water (add 1 mL

to acidify). -

Titrate with 0.1 N

VS using a Silver/Sulfide ion-selective electrode.[1][2] -

Calculation:

-

Target: Theoretical Chloride for C

H

Protocol 4: Solid-State Characterization[1]

Rationale: Polymorphism can affect solubility and stability.[2] Differential Scanning Calorimetry (DSC):

-

Program: Heat from 30°C to 300°C at 10°C/min under

purge. -

Expectation: A sharp endothermic melting peak.[2] Note: Piperidine salts often melt with decomposition >220°C. If the baseline degrades immediately after melting, use the onset temperature as the melting point.[1][2]

Troubleshooting & Stability Notes

-

Peak Tailing: If the amine peak tails significantly in HPLC, increase TFA concentration to 0.15% or switch to a high-pH stable column (e.g., Waters XBridge) using Ammonium Bicarbonate (pH 10) buffer. Note: At pH 10, the amine is neutral, improving retention.[1][2]

-

Sample Preparation: Dissolve the salt in 50:50 Water:ACN. Do not use pure ACN as the salt may precipitate.[2]

-

Stability: The nitro group is stable, but the amide bond can hydrolyze under strong acid/base stress.[1][2] Store in a desiccator to prevent hygroscopicity issues common with HCl salts.[2]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 1158368-56-9.[1][2] PubChem.[2] Available at: [Link]

-

Zhou, G., et al. (2022).[2][3] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science.[2][3] Available at: [Link]

-

Zhang, Y., et al. (2012).[2][4] Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC. Asian Journal of Chemistry.[2][4] Available at: [Link]

-

United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Piperazines.[2] UNODC.[2][5] Available at: [Link]

Sources

- 1. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 2. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Application Note: ¹H and ¹³C NMR Structural Elucidation of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride

Introduction

1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride is a substituted piperidine derivative featuring a complex interplay of functional groups that are crucial for its chemical and biological activity. As a hydrochloride salt, its solubility and the electronic environment of its amine functional group are significantly altered. The presence of an amide linkage introduces the potential for rotational isomerism, while the strongly electron-withdrawing 4-nitrobenzoyl moiety dramatically influences the electronic distribution across the molecule. Accurate structural confirmation and purity assessment are paramount in the development of compounds like this for research and pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules.[1][2][3] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound, intended for researchers, chemists, and drug development professionals. We will delve into optimized protocols for sample preparation and data acquisition, followed by a detailed, expert-led interpretation of the resulting spectra, explaining the causal relationships between the molecular structure and the observed spectral data.

Section 1: Structural & Spectroscopic Considerations

The chemical structure of this compound dictates its NMR signature. Several key features must be considered prior to analysis:

-

The Hydrochloride Salt: The amine at the 4-position of the piperidine ring is protonated to form an ammonium chloride salt. This has two major consequences: it greatly enhances solubility in polar aprotic solvents like DMSO, and the resulting -NH₃⁺ group will appear as a distinct, exchangeable signal in the ¹H NMR spectrum. The positive charge also deshields adjacent protons and carbons.

-

The Amide Bond: The C(O)-N bond between the benzoyl group and the piperidine ring has a partial double bond character due to resonance. This can lead to hindered rotation at room temperature, potentially causing broadening of the signals for the piperidine protons adjacent to the nitrogen (H-2, H-6) or even giving rise to two distinct sets of signals (rotamers).

-

The 4-Nitrobenzoyl Group: The nitro group (-NO₂) and the carbonyl group are powerful electron-withdrawing groups. This effect strongly deshields the protons and carbons of the benzene ring, pulling their signals significantly downfield in the NMR spectra.[4]

To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used.

Caption: Structure of this compound with systematic atom numbering for NMR assignments.

Section 2: Experimental Workflow & Protocols

A robust and reproducible workflow is critical for acquiring high-quality NMR data. The process involves careful sample preparation, instrument setup, and execution of standardized acquisition protocols.

Caption: Standardized workflow for NMR analysis from sample preparation to final structural reporting.

Materials & Equipment

-

Analyte: this compound

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

-

Internal Standard: Tetramethylsilane (TMS) is often included in the deuterated solvent by the manufacturer as a 0 ppm reference.[5]

-